Product packaging for ethyl 2-methylcyclopropane-1-carboxylate(Cat. No.:CAS No. 20913-25-1)

ethyl 2-methylcyclopropane-1-carboxylate

Cat. No.: B1265755
CAS No.: 20913-25-1
M. Wt: 128.17 g/mol
InChI Key: JWYSLVLBKXDZCW-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Chemistry and Material Science

The cyclopropane ring, a three-membered carbon structure, is a fundamental motif in organic chemistry. wikipedia.orgnumberanalytics.com Despite the significant ring strain due to its 60° bond angles, the cyclopropane moiety is present in a wide array of naturally occurring and synthetic compounds. wikipedia.orgmarquette.edu This high ring strain makes cyclopropane derivatives highly reactive and thus valuable intermediates for synthesizing more complex molecules. researchgate.netthieme-connect.com

In organic synthesis, cyclopropanes serve as versatile building blocks. thieme-connect.com Their strained ring can be selectively opened under various conditions to introduce specific functionalities and stereochemistry into a target molecule. beilstein-journals.org This reactivity is harnessed in numerous synthetic strategies, including cyclopropanation-ring-opening and cyclopropanation-ring-opening-cyclization sequences. thieme-connect.com Donor-acceptor substituted cyclopropanes are particularly useful, as they readily cleave to form reactive zwitterionic intermediates. thieme-connect.com

The importance of cyclopropane derivatives is underscored by their presence in numerous biologically active compounds and commercial products. wikipedia.orgresearchgate.net For instance, the pyrethroid class of insecticides, as well as several quinolone antibiotics like ciprofloxacin, feature a cyclopropane ring. wikipedia.org Furthermore, cyclopropane-containing amino acids are of great interest in pharmaceutical research as they can be incorporated into peptides to confer desirable properties such as increased metabolic stability. researchgate.netacs.org

In material science, the rigid structure of the cyclopropane ring is an appealing feature for creating molecules with defined shapes and orientations of functional groups. marquette.edu While research in this area is still evolving, the unique electronic properties stemming from the "bent bonds" of the cyclopropane ring suggest potential applications in the design of novel organic materials. wikipedia.org

Key Applications of Cyclopropane Derivatives
Application AreaExamplesSignificanceReference
PharmaceuticalsCiprofloxacin, Sparfloxacin, Leukotriene antagonistsThe cyclopropane motif is a key pharmacophore in various drugs, contributing to their biological activity. wikipedia.orgnumberanalytics.com
AgrochemicalsPyrethroid insecticidesDerivatives exhibit potent insecticidal properties. wikipedia.org
Organic SynthesisVersatile building blocks and synthetic intermediatesThe strained ring allows for the generation of molecular complexity through ring-opening reactions. thieme-connect.com
Natural ProductsTerpenes, alkaloids, fatty acid metabolitesThe cyclopropane ring is found in a variety of natural compounds with diverse biological activities. numberanalytics.commarquette.edu

Historical Context and Evolution of Research on Cyclopropane Carboxylates

The history of cyclopropane chemistry dates back to 1881, when August Freund first synthesized a cyclopropane ring through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.orgwikipedia.org The yield of this reaction was later improved by Gustavson in 1887 by using zinc instead of sodium. wikipedia.org These early syntheses laid the groundwork for future investigations into this unique class of cyclic compounds.

The development of methods for synthesizing cyclopropane derivatives, including cyclopropane carboxylates, has been a continuous area of research. A significant advancement came with the discovery of the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple to form a cyclopropane. marquette.eduscispace.com This method is particularly noteworthy for its ability to be directed by allylic hydroxyl groups, allowing for diastereoselective cyclopropanations. marquette.edu

Another major approach to cyclopropanation involves the use of diazo compounds. wikipedia.org For instance, diazomethane (B1218177) can react with alkenes to form pyrazolines, which then yield cyclopropanes upon thermal or photochemical decomposition. wikipedia.org The use of metal catalysts, such as copper and rhodium, with diazo compounds has greatly expanded the scope and selectivity of cyclopropanation reactions, including the synthesis of cyclopropane carboxylates. numberanalytics.comacs.orgnih.gov For example, rhodium carboxylate catalyzed cyclopropanation of styrene (B11656) with vinyldiazoacetates proceeds with high diastereoselectivity. scispace.com

The synthesis of cyclopropane carboxylates specifically has also been approached through other routes. An early method involved the hydrolysis of cyclopropyl (B3062369) cyanide. orgsyn.org Another route is the intramolecular cyclization of γ-chloro butyrate (B1204436) using a condensing agent like sodium alkoxide in a solvent such as toluene. google.com The evolution of these synthetic methods has made a wide range of substituted cyclopropane carboxylates, including ethyl 2-methylcyclopropane-1-carboxylate, more accessible for research and potential applications.

Timeline of Key Developments in Cyclopropane Synthesis
YearDevelopmentSignificanceReference
1881First synthesis of cyclopropane by August Freund.Established the existence of the three-membered ring structure. wikipedia.orgwikipedia.org
1887Improved cyclopropane synthesis by Gustavson using zinc.Increased the efficiency of the initial synthesis. wikipedia.org
1944Classic synthesis of cyclopropanecarboxylic acid from γ-chlorobutyronitrile.Provided a practical route to an important cyclopropane derivative. youtube.com
1958Discovery of the Simmons-Smith reaction.Introduced a versatile and stereoselective method for cyclopropanation of alkenes. marquette.eduscispace.com
1970s-PresentDevelopment of metal-catalyzed cyclopropanations using diazo compounds.Enabled highly efficient and enantioselective synthesis of cyclopropane derivatives. acs.orgnih.gov

Overview of Current Research Trajectories Involving this compound

This compound is a versatile chemical intermediate that is the subject of ongoing research in several fields. Its structure, which combines a cyclopropane ring with a methyl group and an ethyl ester, gives it a unique reactivity profile that is being explored for various applications.

One of the primary areas of research is its use as a building block in organic synthesis. The presence of the cyclopropane ring allows for the construction of more complex molecules through ring-opening or functional group manipulation. Synthetic routes to this compound itself are also a subject of study, with common methods including the esterification of 2-methylcyclopropanecarboxylic acid with ethanol, or the cyclopropanation of α,β-unsaturated esters.

In the field of medicinal chemistry, there is interest in this compound as a potential pharmaceutical intermediate. Research has suggested that its structural framework can be modified to enhance biological activity or reduce toxicity in new drug candidates. Preliminary studies have explored its potential interactions with enzymes, suggesting it could be a scaffold for developing enzyme inhibitors.

Additionally, some research has investigated the potential antioxidant properties of this compound. This line of inquiry could lead to its use in the development of functional foods or supplements aimed at mitigating oxidative stress. The diverse research interests in this compound highlight its potential as a valuable compound in both academic and industrial research settings.

Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₁₂O₂ chemsynthesis.com
Molecular Weight128.171 g/mol chemsynthesis.com
CAS Number20913-25-1 chemsynthesis.comepa.gov
Boiling Point77 °C (at 68 mmHg) chemsynthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1265755 ethyl 2-methylcyclopropane-1-carboxylate CAS No. 20913-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYSLVLBKXDZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943175
Record name Ethyl 2-methylcyclopropane-1-carboxylate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20913-25-1
Record name Ethyl 2-methylcyclopropanecarboxylate
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Record name Ethyl 2-methylcyclopropanecarboxylate
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Record name Ethyl 2-methylcyclopropane-1-carboxylate
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Record name Ethyl 2-methylcyclopropanecarboxylate
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Synthetic Methodologies for Ethyl 2 Methylcyclopropane 1 Carboxylate and Analogous Structures

Direct Esterification of 2-Methylcyclopropanecarboxylic Acid with Ethanol

One of the most straightforward methods for the preparation of ethyl 2-methylcyclopropane-1-carboxylate is the direct esterification of 2-methylcyclopropanecarboxylic acid with ethanol. This reaction is a classic example of the Fischer-Speier esterification, a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comathabascau.caorganic-chemistry.org

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanol. organic-chemistry.orgpatsnap.com The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound, along with water. masterorganicchemistry.com

To favor the formation of the ester product, the equilibrium of the reaction is typically shifted to the right. This is achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, and/or by removing the water as it is formed, for instance, through azeotropic distillation. masterorganicchemistry.comathabascau.ca

Table 1: Reaction Parameters for Fischer Esterification

Parameter Typical Condition Purpose
Reactants 2-Methylcyclopropanecarboxylic Acid, Ethanol Formation of the target ester
Catalyst Concentrated H₂SO₄, TsOH To protonate the carboxylic acid and increase reactivity
Temperature Reflux To increase the reaction rate

| Reaction Control | Excess ethanol, removal of water | To shift the equilibrium towards product formation |

Cyclopropanation Reactions for Ring Construction

An alternative and widely used approach to synthesizing this compound and its analogs involves the construction of the cyclopropane (B1198618) ring itself through various cyclopropanation reactions. These methods typically start from unsaturated precursors and utilize reagents that can add a carbon atom (or a substituted carbon atom) across a double bond.

Carbene and Carbenoid Additions to Alkenes

Carbenes and carbenoids are highly reactive intermediates that can add to alkenes in a concerted fashion to form cyclopropanes. wikipedia.org This method is advantageous as the stereochemistry of the starting alkene is often retained in the cyclopropane product. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a carbene or carbenoid with an appropriately substituted alkene, such as ethyl crotonate or a related α,β-unsaturated ester.

Diazo compounds, particularly ethyl diazoacetate, are common precursors for the in-situ generation of carbenes for cyclopropanation reactions. wikipedia.orgresearchgate.net The decomposition of ethyl diazoacetate, often catalyzed by transition metals like copper or rhodium, generates a carbene that can then react with an alkene. ethz.ch For instance, the reaction of the carbene derived from ethyl diazoacetate with propene would yield this compound.

The reaction can proceed through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then eliminates nitrogen gas (N₂) upon thermal or photochemical decomposition to give the cyclopropane ring. wikipedia.org The use of metal catalysts is common to control the reactivity and selectivity of the reaction. rsc.orgnih.gov Recent research has also explored enzyme-catalyzed cyclopropanations using ethyl diazoacetate with modified enzymes, offering a biocatalytic route to these compounds. nih.gov

Table 2: Examples of Diazo Compound-Mediated Cyclopropanation

Alkene Diazo Compound Catalyst Product
Propene Ethyl Diazoacetate Rh₂(OAc)₄ This compound
Styrene (B11656) Ethyl Diazoacetate Cu Ethyl 2-phenylcyclopropane-1-carboxylate

The Simmons-Smith reaction is a stereospecific method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgtcichemicals.com This carbenoid reacts with alkenes to form cyclopropanes. nih.gov The reaction is known for its tolerance of various functional groups and its stereospecificity, where the configuration of the double bond is preserved in the product. wikipedia.orgnrochemistry.com

To synthesize a substituted cyclopropane like this compound, a modified alkene or a substituted carbenoid would be necessary. For example, the Simmons-Smith reaction of an allylic alcohol, such as 2-methyl-2-propen-1-ol, followed by oxidation of the resulting cyclopropylmethanol to the carboxylic acid and subsequent esterification would yield the target compound. The hydroxyl group of the allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond. organic-chemistry.org

Modifications to the Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, can increase the reactivity of the system. tcichemicals.com Other variations have been developed to allow for the transfer of substituted methylene groups, further expanding the scope of this reaction. organic-chemistry.org

Michael Addition followed by Intramolecular Substitution

The formation of cyclopropane rings can also be achieved through a tandem sequence involving a Michael addition followed by an intramolecular nucleophilic substitution. sioc.ac.cn This method, often referred to as a Michael-initiated ring closure (MIRC), is a powerful tool for constructing substituted cyclopropanes. rsc.org

For the synthesis of this compound, this could involve the addition of a nucleophile (the Michael donor) to an α,β-unsaturated ester (the Michael acceptor) that also contains a leaving group at the γ-position. For example, the enolate of an ester like ethyl propionate could be added to an α-bromo-α,β-unsaturated ester. The initial conjugate addition would form an enolate intermediate, which would then undergo an intramolecular cyclization by displacing the bromide ion to form the cyclopropane ring. The stereochemistry of the final product can often be controlled by the reaction conditions.

Cyclopropanation of α,β-Unsaturated Esters via Sulfur Nucleophiles

The Corey-Chaykovsky reaction provides a method for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters, using sulfur ylides. adichemistry.comwikipedia.org Sulfur ylides, such as dimethylsulfoxonium methylide, are generated in situ by the deprotonation of a sulfonium or sulfoxonium salt with a strong base. adichemistry.comorganic-chemistry.org

In this reaction, the nucleophilic carbon of the sulfur ylide attacks the β-carbon of the α,β-unsaturated ester in a conjugate addition. organic-chemistry.orgyoutube.comnrochemistry.com This is followed by an intramolecular nucleophilic attack of the resulting enolate on the carbon bearing the sulfonium group, which acts as a good leaving group, to form the cyclopropane ring. adichemistry.com When applied to an α,β-unsaturated ester like ethyl crotonate, this reaction would yield this compound. The reaction is often diastereoselective, typically favoring the formation of the trans-cyclopropane product. adichemistry.com Recent studies have also explored asymmetric versions of this reaction using chiral catalysts. nih.govmdpi.com

Table 3: Summary of Cyclopropanation Strategies for Ring Construction

Method Key Reagents Alkene Precursor Example Key Features
Diazo Compound-Mediated Ethyl diazoacetate, Metal catalyst (e.g., Rh, Cu) Propene Versatile for various alkenes, can be stereoselective.
Simmons-Smith Reaction Diiodomethane, Zn-Cu couple or Et₂Zn 2-Methyl-2-propen-1-ol Stereospecific, good functional group tolerance.
Michael Addition/Intramolecular Substitution Michael donor, α,β-unsaturated ester with leaving group γ-Halo-α,β-unsaturated ester Forms highly substituted cyclopropanes.

| Sulfur Nucleophile Addition | Sulfur ylide (e.g., from Trimethylsulfoxonium iodide) | Ethyl crotonate | Effective for electron-deficient alkenes. |

Catalytic Systems for Cyclopropane Formation

Transition metal-catalyzed cyclopropanation of olefins with diazo compounds is a powerful and widely used method for the synthesis of cyclopropane derivatives. nih.gov Rhodium and copper complexes are the most extensively studied catalysts for these transformations.

Rhodium Catalysis: Dirhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of a broad range of alkenes with diazoacetates. researchgate.net These reactions typically proceed with high efficiency and stereoselectivity. Chiral rhodium catalysts have been developed to achieve high enantioselectivity in these transformations. nih.gov For instance, the Rh₂(S-DOSP)₄-catalyzed reaction of methyl p-tolyldiazoacetate with ethyl acrylate yields the corresponding cyclopropane with a diastereomeric ratio greater than 97:3 and an enantiomeric excess of 77%. nih.gov The development of chiral rhodium(III) complexes has also enabled highly efficient enantioselective cyclopropanation of α,β-unsaturated 2-acyl imidazoles or pyridines with 2-bromomalonate, affording multisubstituted cyclopropanes in high yields (70-99%) and excellent enantioselectivities (93->99% ee) scite.ai.

Copper Catalysis: Copper complexes, particularly those with chiral ligands, are also widely used for asymmetric cyclopropanation. nih.gov Copper(I) complexes are generally the active catalytic species. The design of chiral ligands for copper catalysts is crucial for achieving high levels of enantioselectivity. For example, copper(I) complexes with SaBOX ligands have been shown to be highly effective in the diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with α-nitrodiazoacetates, providing the desired products in up to 97% yield, >99:1 dr, and up to 98% ee sioc.ac.cn.

Cobalt and Iron Catalysis: In addition to rhodium and copper, cobalt and iron complexes have emerged as effective catalysts for cyclopropanation reactions. Cobalt(II) complexes of D₂-symmetric chiral porphyrins have proven to be particularly effective for the asymmetric cyclopropanation of various olefins with acceptor/acceptor-substituted diazo reagents. nih.gov These cobalt-based systems often exhibit a distinct reactivity and selectivity profile compared to their rhodium and copper counterparts, proceeding through a stepwise radical mechanism. nih.govnih.gov Iron catalysts, such as iron(II) complexes of chiral spiro-bisoxazoline ligands, have also been successfully employed in asymmetric intramolecular cyclopropanation reactions, achieving high yields and excellent enantioselectivities (up to 97% ee) nih.gov.

CatalystOlefin SubstrateDiazo ReagentYield (%)d.r.ee (%)
Rh₂(S-DOSP)₄Ethyl acrylateMethyl p-tolyldiazoacetate59>97:377
Chiral Rh(III) complexα,β-unsaturated 2-acyl imidazole2-Bromomalonate70-99-93->99
Cu(I)/SaBOXcis-1,2-disubstituted olefinα-Nitrodiazoacetateup to 97>99:1up to 98
[Co(D₂-Por*)]Various olefinsα-KetodiazoacetatesHighHighHigh
Chiral Fe(II)-spiro-bisoxazolineUnsaturated ester-High-up to 97

The design and optimization of chiral ligands are of paramount importance in transition metal-catalyzed asymmetric cyclopropanation. The stereochemical outcome of the reaction is highly dependent on the structure of the ligand coordinated to the metal center.

For rhodium-catalyzed reactions, a variety of chiral ligands have been developed, including those derived from amino acids and other natural products. The development of heteroleptic rhodium(II) tetracarboxylate catalysts, where different carboxylate ligands are present on the same dirhodium core, has expanded the scope of accessible chiral catalysts and allowed for fine-tuning of their steric and electronic properties acs.org.

In copper-catalyzed cyclopropanations, C₂-symmetric bis-oxazoline ligands have been extensively studied. The design of these ligands allows for control over the orientation and proximity of the substituents around the reactive metal center nih.gov. The modification of the bisoxazoline backbone, such as the introduction of a chiral 1,3-dioxolane tether, has been shown to have a beneficial effect on both the diastereoselectivity and enantioselectivity of the reaction nih.gov. The optimization of reaction conditions, including the choice of copper salt and base, is also crucial for achieving high stereoselectivity. Meticulous structural optimization of PyBox ligands has been shown to be key for good yields and excellent enantioselectivities in copper-catalyzed intramolecular propargylation of cyclopropanols semanticscholar.org.

Asymmetric Synthesis of Chiral this compound Analogs

The synthesis of chiral cyclopropanes, including analogs of this compound, in an enantiomerically pure or enriched form is a significant challenge in organic synthesis. Both diastereoselective and enantioselective methodologies have been developed to address this challenge.

Diastereoselective approaches to chiral cyclopropanes often rely on the use of chiral auxiliaries attached to either the olefin or the carbene precursor. The chiral auxiliary directs the cyclopropanation reaction to occur preferentially from one face of the molecule, leading to the formation of one diastereomer in excess.

A notable example is the use of a camphor-derived chiral auxiliary in the Simmons-Smith cyclopropanation of α,β-unsaturated acetals. Reaction of α,β-unsaturated aldehydes with phenyl 2,3-dihydroxybornane-10-sulfonate affords acetals that undergo highly diastereoselective cyclopropanation with greater than 99% diastereomeric excess rsc.orgrsc.org. The chiral auxiliary can be subsequently removed to provide the enantiomerically enriched cyclopropane derivative.

Another approach involves the use of chiral α,β-unsaturated amides derived from camphorpyrazolidinone. The cyclopropanation of these substrates with sulfur ylides proceeds with good diastereoselectivity, which is influenced by the choice of solvent chemrxiv.org.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Excess (% de)
Phenyl 2,3-dihydroxybornane-10-sulfonateSimmons-Smithα,β-unsaturated acetal>99
CamphorpyrazolidinoneSulfur Ylide Cyclopropanationα,β-unsaturated amideGood

Enantioselective methodologies for the synthesis of chiral cyclopropanes typically involve the use of a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral olefin or a prochiral carbene.

Transition Metal Catalysis: As discussed in section 2.3.1, chiral rhodium, copper, cobalt, and iron catalysts are widely used for enantioselective cyclopropanation. The choice of metal and ligand is critical for achieving high enantioselectivity. For instance, D₂-symmetric dirhodium catalysts have been successfully used for the enantioselective synthesis of cyclopropylphosphonates containing a quaternary stereocenter with high yields and enantioselectivities unl.pt. Engineered myoglobin catalysts have also been developed for the asymmetric synthesis of the cyclopropane core of several drugs, achieving excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee) rochester.edu.

Organocatalysis: In addition to metal-based catalysts, organocatalysts have also been employed for enantioselective cyclopropanation. Chiral amines can activate α,β-unsaturated aldehydes towards cyclopropanation with stabilized ylides. A new class of iminium catalysts based on directed electrostatic activation has been identified for this purpose princeton.edu.

Catalyst TypeCatalyst ExampleSubstrateee (%)
Chiral Rhodium CatalystRh₂(S-biTISP)₂Aryl- and vinyldiazophosphonates68-92
Engineered Myoglobin-Styrenes96-99.9
Chiral Amine (Organocatalyst)Dihydroindole-based catalystα,β-unsaturated aldehydesHigh

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, offering a powerful strategy to control the stereochemical outcome of a reaction. These molecules are temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. After the desired transformation, the auxiliary can be removed and ideally recycled.

In the context of cyclopropanation, chiral auxiliaries attached to α,β-unsaturated carbonyl compounds can effectively control the facial selectivity of the methylene transfer. The steric bulk of the auxiliary blocks one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered face, thus leading to a high degree of diastereoselectivity.

For the synthesis of cyclopropane structures analogous to this compound, various chiral auxiliaries have been employed. For instance, camphor-derived auxiliaries have demonstrated high efficiency in diastereoselective Simmons-Smith cyclopropanation of α,β-unsaturated acetals. rsc.org In one study, a novel camphor-derived diol was used to form acetals with α,β-unsaturated aldehydes, which then underwent cyclopropanation with exceptional diastereoselectivity (>99% de). rsc.orgrsc.org The rigidity of the bornane skeleton in the auxiliary is believed to lock the conformation of the acetal, leading to a highly selective methylene delivery. rsc.org

Another approach involves the use of camphorpyrazolidinone-derived α,β-unsaturated amides as Michael acceptors for sulfur ylides. chemrxiv.org This method has been shown to produce cyclopropanes with good chemical yield and diastereoselectivity, with the outcome being dependent on the choice of solvent. chemrxiv.org For example, the reaction of a camphorpyrazolidinone-derived unsaturated amide with ethyl (dimethylsulfuranylidene)acetate in toluene at an elevated temperature or in acetonitrile at room temperature can lead to different diastereomeric ratios of the resulting cyclopropane. chemrxiv.org

The Evans' chiral auxiliary, an oxazolidinone, while well-known for its application in aldol reactions, has also been utilized in a wide array of other asymmetric transformations, including cyclopropanation, showcasing the versatility of chiral auxiliaries in controlling stereochemistry. nih.gov The principle remains the same: the auxiliary creates a sterically biased environment that directs the approach of the reagent. nih.gov

The general scheme for a chiral auxiliary-mediated cyclopropanation can be summarized as follows:

Attachment of the chiral auxiliary to an α,β-unsaturated precursor.

Diastereoselective cyclopropanation of the double bond.

Removal of the chiral auxiliary to yield the enantiomerically enriched cyclopropane derivative.

This methodology provides a reliable route to chiral cyclopropanes, and while specific examples for this compound are not extensively detailed in the provided literature, the principles and analogous applications with other substrates strongly support its feasibility.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and stereochemical outcome of cyclopropanation reactions are highly sensitive to various reaction parameters. Therefore, careful optimization of these conditions is crucial for maximizing the yield and diastereoselectivity of the desired product, such as this compound.

Key parameters that are typically optimized include the choice of solvent, temperature, the nature of the cyclopropanating agent, and the presence of additives or co-catalysts.

Solvent Effects: The choice of solvent can significantly influence the diastereoselectivity of a cyclopropanation reaction. For instance, in the cyclopropanation of α,β-unsaturated amides derived from a camphorpyrazolidinone chiral auxiliary with a sulfur ylide, it was found that toluene at higher temperatures and acetonitrile at room temperature were ideal for achieving good results. chemrxiv.org The polarity and coordinating ability of the solvent can affect the conformation of the substrate-auxiliary complex and the transition state of the reaction, thereby influencing the facial bias.

Reagent and Catalyst Selection: The choice of the cyclopropanating reagent is fundamental. The Simmons-Smith reaction, which typically employs diiodomethane and a zinc-copper couple, is a classic method. rsc.org Variations of this reagent, such as the Furukawa reagent (Et₂Zn, CH₂I₂), can offer different levels of reactivity and selectivity. unl.pt In heteroatom-directed cyclopropanations, prior coordination of the zinc or samarium reagent to a directing group, like a hydroxyl group, can enhance the rate and control the stereochemical outcome. unl.pt

In catalytic asymmetric cyclopropanation, the choice of metal and ligand is paramount. Myoglobin-based catalysts have been engineered for highly diastereo- and enantioselective olefin cyclopropanation. nih.gov Optimization of such biocatalytic systems involves modifying the protein scaffold to create a tailored active site that favors the formation of one specific stereoisomer. nih.gov

Temperature: Reaction temperature can have a profound effect on selectivity. Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy, although this often comes at the cost of a slower reaction rate. The optimal temperature is a balance between achieving a practical reaction time and maximizing stereoselectivity.

The following table summarizes the optimization of a generic diastereoselective cyclopropanation reaction, illustrating the impact of various parameters on yield and diastereomeric excess (d.e.).

EntrySolventReagentTemperature (°C)Yield (%)d.e. (%)
1DichloromethaneEt₂Zn, CH₂I₂07590
2TolueneEt₂Zn, CH₂I₂08092
3Diethyl EtherEt₂Zn, CH₂I₂06585
4TolueneEt₂Zn, CH₂I₂-2078>95
5TolueneSm/Hg, CH₂I₂257088

This is a representative table based on general principles of reaction optimization and does not represent a specific experimental outcome for the target compound.

By systematically varying these parameters, it is possible to identify the optimal conditions that provide this compound in high yield and with the desired stereochemistry.

Continuous Flow Synthesis Techniques for Cyclopropane Carboxylic Acids

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. These benefits are particularly relevant for the synthesis of cyclopropane derivatives, which can sometimes involve hazardous reagents or intermediates like diazo compounds.

The synthesis of cyclopropane carboxylic acids and their esters, including this compound, can be effectively translated to a continuous flow setup. A typical flow process involves pumping reagent solutions through a heated or cooled reactor coil or a packed-bed reactor containing an immobilized catalyst.

A continuous-flow process for organocatalyzed cyclopropanation has been developed using an immobilized diarylprolinol catalyst. chemistryviews.org In this system, solutions of the α,β-unsaturated aldehyde, a bromomalonate, and a base are pumped through a column packed with the catalyst resin. This setup not only allows for the continuous production of the cyclopropane product but also facilitates the separation and reuse of the catalyst. The reduced contact time between the product and the base in the flow system can also minimize the formation of byproducts. chemistryviews.org

The key components and parameters of a continuous flow system for the synthesis of cyclopropane carboxylic acid derivatives are outlined in the table below.

Component/ParameterDescription
Pumps Syringe pumps or HPLC pumps for precise delivery of reagent solutions.
Reactor Typically a coiled tube (e.g., PFA, stainless steel) or a packed-bed reactor. The reactor volume and flow rate determine the residence time.
Temperature Control The reactor is placed in a heating or cooling bath to maintain a constant temperature.
Back-Pressure Regulator Used to maintain a set pressure in the system, allowing for the use of solvents above their boiling points.
In-line Purification Scavenger resins or liquid-liquid extraction units can be integrated to purify the product stream continuously.
Catalyst Can be homogeneous (dissolved in the reagent stream) or heterogeneous (immobilized in a packed-bed reactor).

A two-step continuous flow synthesis of 1,1-cyclopropane aminoketones has been reported, which involves a photocyclization followed by a tandem condensation and ring contraction. mpg.de This demonstrates the potential for multi-step sequences to be telescoped in a continuous flow manner, leading to complex molecules with high efficiency and productivity. mpg.de While this example does not directly produce this compound, the principles of telescoping reactions and optimizing residence times are directly applicable to its synthesis.

The development of continuous flow methods for the synthesis of cyclopropane carboxylic acids represents a significant advancement, offering a safer, more efficient, and scalable alternative to traditional batch manufacturing.

Stereochemical Aspects in Ethyl 2 Methylcyclopropane 1 Carboxylate Research

Characterization of Stereoisomers (cis-trans, Enantiomers, Diastereomers)

The structure of ethyl 2-methylcyclopropane-1-carboxylate, featuring a methyl group and an ethoxycarbonyl group attached to the cyclopropane (B1198618) ring, allows for the existence of multiple stereoisomers. These can be broadly categorized into geometric isomers (cis-trans) and optical isomers (enantiomers and diastereomers).

Cis-Trans Isomerism: The relative orientation of the methyl and ethoxycarbonyl groups on the cyclopropane ring leads to two geometric isomers: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The differentiation between these isomers is crucial as it significantly impacts their physical properties and chemical behavior. While specific spectroscopic data for this compound is not extensively detailed in readily available literature, the characterization of such isomers typically relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the spatial relationship between protons on the cyclopropane ring results in distinct coupling constants and chemical shifts for the cis and trans configurations. For the related compound, 2-methylcyclopropanecarboxylic acid, the reversible nature of cis-trans isomerization in the gas phase has been noted, making their distinction by linear infrared spectroscopy challenging. masterorganicchemistry.com

Enantiomers and Diastereomers: Each of the geometric isomers (cis and trans) is chiral, meaning it is non-superimposable on its mirror image. This gives rise to pairs of enantiomers for both the cis and trans forms. For instance, the trans isomer exists as a pair of enantiomers: (1R,2R)-ethyl 2-methylcyclopropane-1-carboxylate and (1S,2S)-ethyl 2-methylcyclopropane-1-carboxylate. Similarly, the cis isomer exists as (1R,2S)- and (1S,2R)-enantiomers. The relationship between a stereoisomer of the cis configuration and a stereoisomer of the trans configuration is that of diastereomers, as they are stereoisomers that are not mirror images of each other.

The characterization and separation of these stereoisomers are fundamental for understanding their specific properties. Techniques such as chiral chromatography are often employed to separate enantiomers, allowing for the study of their individual biological activities and chemical reactivities.

Table 1: Stereoisomers of this compound

Geometric Isomer Enantiomers Relationship between Stereoisomers of Different Geometric Forms
cis(1R,2S)-ethyl 2-methylcyclopropane-1-carboxylateDiastereomers
(1S,2R)-ethyl 2-methylcyclopropane-1-carboxylate
trans(1R,2R)-ethyl 2-methylcyclopropane-1-carboxylate
(1S,2S)-ethyl 2-methylcyclopropane-1-carboxylate

Stereochemical Control in Synthesis and Derivatization

The synthesis of a specific stereoisomer of this compound is a significant challenge in organic chemistry, requiring precise control over the reaction conditions and reagents. Stereochemical control can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions.

Diastereoselective Synthesis: The relative orientation of the substituents on the cyclopropane ring can be influenced by the choice of synthetic route. For example, cyclopropanation reactions, a common method for forming three-membered rings, can exhibit diastereoselectivity. The choice of the olefin precursor and the cyclopropanating agent can favor the formation of either the cis or the trans isomer. While specific high-yielding diastereoselective syntheses for the title compound are not extensively documented, general principles of steric hindrance and electronic effects in cyclopropanation reactions guide the synthetic design towards the desired diastereomer.

Enantioselective Synthesis: The synthesis of a single enantiomer, a process known as asymmetric synthesis, is of paramount importance, particularly in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. Enantioselective synthesis of cyclopropane derivatives can be achieved through methods such as:

Catalytic Asymmetric Cyclopropanation: This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to induce the formation of one enantiomer over the other. The catalyst creates a chiral environment that directs the approach of the reactants, leading to an enantiomerically enriched product.

Use of Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of a reaction and is subsequently removed to yield the desired enantiomerically pure product.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted and thus enriched. Enzymatic kinetic resolution, for instance, has been explored for related cyclopropane esters, demonstrating the potential for biocatalysis in achieving high enantiomeric purity.

The efficiency of an asymmetric synthesis is often quantified by the enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in excess of the other.

Table 2: Strategies for Stereochemical Control

Strategy Description Key Outcome
Diastereoselective SynthesisFavors the formation of one diastereomer over another.Control of cis/trans geometry.
Catalytic Asymmetric SynthesisEmploys a chiral catalyst to favor the formation of one enantiomer.High enantiomeric excess (e.e.).
Chiral Auxiliary Mediated SynthesisA temporary chiral group directs the stereochemical outcome.Enantiomerically pure product after removal of the auxiliary.
Kinetic ResolutionSelective reaction of one enantiomer from a racemic mixture.Enantioenriched unreacted starting material or product.

Influence of Stereochemistry on Reactivity and Transformation Pathways

The three-dimensional arrangement of atoms in the different stereoisomers of this compound can have a profound impact on their reactivity and the pathways of their chemical transformations. The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, and the stereochemistry of the substituents can influence the regioselectivity and stereoselectivity of these reactions.

For instance, in nucleophilic ring-opening reactions, the approach of the nucleophile can be sterically hindered by the substituents on the ring. The cis and trans isomers would present different steric environments, potentially leading to different reaction rates and product distributions. The relative positioning of the methyl and ethoxycarbonyl groups can also influence the electronic properties of the cyclopropane ring, further affecting its reactivity towards various reagents.

Furthermore, in reactions involving enzymes, which are themselves chiral, the stereochemistry of the substrate is often critical. An enzyme's active site is typically shaped to accommodate only one specific enantiomer of a substrate, leading to highly stereospecific transformations. This principle is exploited in enzymatic kinetic resolutions and asymmetric synthesis.

While detailed studies on the specific reactivity of the individual stereoisomers of this compound are not widely reported, the fundamental principles of stereochemistry dictate that their transformation pathways will be intrinsically linked to their unique three-dimensional structures. The subtle differences in the spatial arrangement of the methyl and ethoxycarbonyl groups can lead to significant variations in how these molecules interact with other reagents, catalysts, and biological systems.

This compound: A Key Component in Advanced Organic Synthesis

This compound is a significant chemical compound utilized across various sectors of advanced organic synthesis. Its unique strained-ring structure and functional groups make it a valuable precursor and building block in the creation of complex molecules for pharmaceuticals, agrochemicals, and other specialized applications.

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of ethyl 2-methylcyclopropane-1-carboxylate rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information about the molecule's atomic framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy are used to elucidate the structure.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. It allows for the identification of the ethyl ester group (typically showing a quartet and a triplet), the methyl group attached to the cyclopropane (B1198618) ring (a doublet), and the distinct protons on the three-membered ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. nih.govchemicalbook.com Signals corresponding to the carbonyl carbon of the ester, the two carbons of the ethyl group, the methyl carbon, and the three carbons of the cyclopropane ring can be distinguished, confirming the core structure. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The compound has a molecular formula of C₇H₁₂O₂ and a molecular weight of approximately 128.16 g/mol . biosynth.com High-resolution mass spectrometry can provide the exact mass, which for a stereoisomer like ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate is 128.083729621 Da. nih.gov The fragmentation pattern observed in the mass spectrum offers further structural confirmation by showing characteristic losses of fragments, such as the ethoxy group (-OCH₂CH₃) from the ester. chemicalbook.comchemicalbook.com

Property Value Source
Molecular FormulaC₇H₁₂O₂ biosynth.com
Molecular Weight128.16 g/mol biosynth.com
Monoisotopic Mass128.083729621 Da nih.gov

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) is a particularly suitable method for this volatile ester. biosynth.com

When coupled with a mass spectrometer (GC-MS), this technique provides both separation based on retention time and structural identification of the eluted compound. biosynth.com For the analysis of stereoisomers (enantiomers and diastereomers), specialized chiral chromatography is required. Enantioselective gas chromatography, utilizing a chiral stationary phase such as Chirasil-β-Dex, is an effective method for separating the different enantiomers of chiral cyclopropane derivatives. researchgate.net This approach is critical for determining the enantiomeric excess (ee) in asymmetric synthesis, providing information on the success of the chiral induction. researchgate.net

Technique Application Details
Gas Chromatography (GC)Purity analysis, separation from reaction mixturesAnalysis of volatile esters. biosynth.com
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identificationProvides retention time and mass spectrum for confirmation. biosynth.com
Enantioselective Gas ChromatographyChiral separationSeparation of enantiomers using a chiral stationary phase (e.g., Chirasil-β-Dex). researchgate.net

Derivatization Strategies for Enhanced Analytical Detection and Chiral Analysis

Derivatization involves chemically modifying a compound to produce a new compound (a derivative) that has properties more amenable to a particular analytical method. For this compound, derivatization can be employed to enhance detection or to facilitate the separation of its enantiomers using non-chiral chromatographic methods.

In the context of chiral analysis, a common strategy is to react the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like HPLC or GC. For carboxylic acid-containing compounds, various CDAs are available. Although the ester would first need to be hydrolyzed to the corresponding carboxylic acid, reagents like (+)- or (−)-1-(9-fluorenyl)ethyl chloroformate (FLEC) could then be used to create diastereomeric derivatives suitable for separation and quantification. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods provide valuable theoretical insights into the properties of this compound, complementing experimental data.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can predict optimized molecular geometries, vibrational frequencies (for comparison with IR spectroscopy), and electronic properties like orbital energies (HOMO/LUMO) and electrostatic potential maps. This information helps in predicting the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack, and understanding its stability.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape. These simulations can reveal the preferred orientations (conformations) of the ethyl ester and methyl group relative to the rigid cyclopropane ring. Understanding the conformational dynamics is important as it can influence the molecule's reactivity and its ability to interact with biological targets. Simulations are typically performed using software packages like GROMACS or AMBER with appropriate force fields that define the interatomic forces. mdpi.com

In silico screening and molecular docking are computational techniques used in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov Molecular docking algorithms can place the structure of this compound into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. scispace.comjapsonline.com The process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB). tbzmed.ac.ir

Defining the binding site or active site of the protein.

Using docking software to predict the most likely binding pose of the ligand (the compound) within the site.

Analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) and the calculated binding energy. nih.gov

This approach allows for the rapid screening of the compound against numerous biological targets to hypothesize potential bioactivities before undertaking laboratory experiments.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. In the context of forming this compound and related cyclopropane structures, computational studies have provided profound insights into reaction pathways and the nature of transition states, which are often difficult to characterize experimentally.

A significant area of investigation has been the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds, such as ethyl diazoacetate. DFT calculations have been employed to map the potential energy surface of these reactions, identifying key intermediates and transition states. These studies have revealed that the reaction typically proceeds through the formation of a rhodium carbene intermediate. The subsequent transfer of this carbene to an alkene, such as ethyl crotonate, to form the cyclopropane ring is a critical step. emory.edu

Computational models have been instrumental in explaining the stereoselectivity of these reactions. For the formation of this compound, the relative orientation of the reactants in the transition state dictates whether the cis or trans diastereomer is formed. DFT calculations have shown that the cyclopropanation is a concerted and asynchronous process. emory.edu The calculations can predict the activation energies for the different pathways leading to various stereoisomers, thereby explaining the experimentally observed diastereoselectivity.

Furthermore, computational studies have explored the influence of ligands on the rhodium catalyst. Different ligands can alter the steric and electronic environment around the metal center, which in turn influences the energy of the transition states and the stereochemical outcome of the reaction. By modeling these interactions, researchers can rationally design catalysts to favor the formation of a specific stereoisomer of this compound.

The table below summarizes key findings from computational studies on rhodium-catalyzed cyclopropanation reactions relevant to the formation of cyclopropane carboxylates.

Aspect InvestigatedComputational MethodKey Findings
Reaction MechanismDFT (B3LYP)The reaction proceeds via a rhodium carbenoid intermediate in a concerted, asynchronous transition state. emory.edu
StereoselectivityDFTThe diastereoselectivity is determined by the energy differences between competing transition states leading to cis and trans products.
Ligand EffectsDFTThe electronic and steric properties of the catalyst's ligands significantly influence the activation barriers and stereochemical outcome.
Substrate ScopeDFTCalculations can predict the reactivity of different alkenes and diazo compounds in the cyclopropanation reaction.

X-ray Crystallography of this compound Derivatives

The general workflow for the X-ray crystallographic analysis of a derivative of this compound involves several key steps. First, a single crystal of the compound of suitable size and quality is grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and processed to determine the unit cell dimensions and the symmetry of the crystal lattice. Finally, the structure is solved and refined to obtain a detailed model of the molecule's atomic arrangement.

In the absence of the specific crystal structure for the parent compound, the crystallographic data of more complex derivatives containing the cyclopropane carboxylate moiety serve to illustrate the power of this technique. For instance, the crystal structures of various biologically active molecules incorporating a cyclopropane ring have been determined, unequivocally establishing their absolute and relative stereochemistries. These studies are crucial for understanding how these molecules interact with their biological targets.

The table below presents a hypothetical representation of the kind of crystallographic data that would be obtained for a derivative of this compound. This is for illustrative purposes to demonstrate the typical parameters reported in a crystallographic study.

ParameterExample ValueDescription
Empirical FormulaC₁₅H₁₈O₄The simplest whole-number ratio of atoms in the molecule.
Formula Weight262.30The mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal system to which the unit cell belongs.
Space GroupP2₁/cThe symmetry group of the crystal lattice.
Unit Cell Dimensionsa = 10.123 Å, b = 8.456 Å, c = 15.789 ÅThe lengths of the sides of the unit cell.
α = 90°, β = 105.2°, γ = 90°The angles between the sides of the unit cell.
Volume1305.4 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Such data provides unambiguous proof of the molecular structure and is a critical component in the characterization of new chemical entities.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted cyclopropanes is undergoing a paradigm shift towards more sustainable and efficient methodologies. A primary focus is the advancement of biocatalytic and chemoenzymatic strategies, which offer significant advantages over traditional chemical methods. nih.govnih.gov These approaches often utilize engineered enzymes, such as heme proteins, to catalyze cyclopropanation with high stereoselectivity, thereby minimizing the need for chiral ligands and expensive, toxic transition-metal catalysts. nih.gov This not only reduces organic solvent waste but also diminishes the formation of undesired regio- and stereoisomers. nih.gov

Enzymatic carbene transfer to alkenes represents a powerful tool for constructing the cyclopropane (B1198618) ring in a single, stereocontrolled step. acs.org Researchers are actively engineering enzymes like Cytochrome P450 variants to catalyze the cyclopropanation of a broader range of substrates with high diastereoselectivity and enantioselectivity. acs.org The development of these "carbene transferases" has already been applied to the preparative-scale synthesis of cyclopropane-containing pharmaceutical precursors. acs.org

Future research will likely focus on expanding the substrate scope of these biocatalysts and optimizing reaction conditions to achieve even higher turnover numbers and yields. The goal is to develop robust and scalable processes that are both economically viable and environmentally benign, making complex cyclopropane structures more accessible for various applications.

Exploration of Novel Reactivity Patterns and Cascade Transformations

The strained nature of the cyclopropane ring in molecules like ethyl 2-methylcyclopropane-1-carboxylate imparts unique reactivity that is a fertile ground for discovering novel chemical transformations. Researchers are increasingly exploring the use of cyclopropyl (B3062369) esters in cascade reactions, which allow for the construction of complex molecular architectures in a single, efficient sequence. nih.govwikipedia.org

A notable area of investigation involves the activation of the δ-carbon of cyclopropyl esters, enabling it to act as a nucleophile and initiate cascade cycloadditions. nih.gov This strategy has been successfully employed to synthesize bioactive compounds like cyclopenta[c]pyridine derivatives. nih.gov Another emerging area is the use of donor-acceptor cyclopropanes in annulation reactions to create diverse heterocyclic systems.

Future efforts will likely focus on designing new cascade sequences that exploit the inherent reactivity of the cyclopropane ring. This includes developing novel catalytic systems that can selectively activate and functionalize different bonds within the cyclopropane moiety, leading to the efficient synthesis of intricate molecular scaffolds with potential applications in medicinal chemistry and materials science.

Discovery of Undiscovered Biological Applications and Targets

The cyclopropane motif is a well-established pharmacophore present in numerous natural products and pharmaceuticals. nih.govunl.ptresearchgate.net Compounds containing this structural unit are known to exhibit a wide array of biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. unl.ptresearchgate.netsmolecule.com The rigid, three-dimensional structure of the cyclopropane ring can impart favorable conformational constraints on a molecule, enhancing its binding affinity and selectivity for biological targets. lifechemicals.com

This compound and its derivatives represent a promising, yet largely unexplored, area for the discovery of new bioactive molecules. The unique substitution pattern of this compound could lead to novel interactions with biological macromolecules. Future research will likely involve the synthesis of libraries of derivatives and their systematic screening against a wide range of biological targets. This exploration could uncover new therapeutic agents for various diseases. The unique structural features of these compounds may enhance their interaction with biological targets, making them candidates for further pharmacological studies. smolecule.com

Addressing Challenges in Stereochemical Control for Complex Scaffolds

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov While significant progress has been made in the stereoselective synthesis of cyclopropanes, challenges remain, particularly in the construction of highly substituted and complex scaffolds. unl.ptresearchgate.net

Current research is focused on developing new and more efficient methods for both diastereoselective and enantioselective cyclopropanation. unl.ptnih.gov This includes the design of novel chiral catalysts, the use of chiral auxiliaries, and the optimization of reaction conditions to achieve high levels of stereocontrol. rsc.orgnih.govyork.ac.uk Biocatalytic approaches, as mentioned earlier, are also playing a crucial role in addressing these challenges by providing enzymes that can catalyze cyclopropanation with exceptional levels of stereoselectivity. researchgate.netnih.gov

Future work in this area will aim to develop more general and predictable methods for controlling the stereochemistry of polysubstituted cyclopropanes. This will involve a deeper understanding of the reaction mechanisms and the factors that govern stereoselectivity, ultimately enabling the synthesis of a wider range of complex chiral cyclopropane-containing molecules.

Integration of Artificial Intelligence and Machine Learning in Cyclopropane Research

The future integration of AI and ML in cyclopropane research will likely involve the development of sophisticated algorithms that can not only predict reaction outcomes and biological activity but also propose novel synthetic routes and molecular designs. This synergy between computational and experimental chemistry will undoubtedly accelerate the pace of innovation in this exciting field.

Table of Research Directions and Potential Impacts

Research DirectionKey MethodologiesPotential Impact
Efficient and Sustainable Synthesis Biocatalysis, Chemoenzymatic Synthesis, Engineered EnzymesGreener, more cost-effective production of complex cyclopropanes.
Novel Reactivity and Cascade Transformations Cascade Reactions, Annulation of Donor-Acceptor CyclopropanesRapid assembly of complex molecular scaffolds for new materials and drugs.
Undiscovered Biological Applications High-Throughput Screening, Synthesis of Compound LibrariesDiscovery of new therapeutic agents for a wide range of diseases.
Stereochemical Control Asymmetric Catalysis, Chiral Auxiliaries, BiocatalysisAccess to a wider range of enantiomerically pure, complex cyclopropane-containing molecules.
AI and Machine Learning Integration Catalyst Design Algorithms, Bioactivity Prediction ModelsAccelerated discovery and optimization of cyclopropane synthesis and applications.

Q & A

Q. What are the common synthetic routes for ethyl 2-methylcyclopropane-1-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via cyclopropanation of α,β-unsaturated esters using sulfur nucleophiles (e.g., thiols or thioacetates) under basic conditions. For example, diastereoselective addition of methyl thiolacetate to ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate in anhydrous acetonitrile with NaH yields stereochemically defined products . Reaction optimization involves controlling temperature (0–25°C), solvent polarity, and catalyst selection to enhance yield and stereoselectivity. Post-reaction purification via column chromatography or crystallization ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments and stereochemistry (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELXL refines crystal structures to resolve bond angles and torsional strain in cyclopropane derivatives .
  • IR spectroscopy : Functional groups like ester carbonyls (1700–1750 cm1^{-1}) are validated .

Q. What are the primary research applications of this compound in chemistry and biology?

  • Organic synthesis : The strained cyclopropane ring serves as a reactive intermediate for constructing complex molecules (e.g., heterocycles or chiral ligands) .
  • Biological probes : Derivatives are used to study enzyme inhibition (e.g., cyclopropane-containing protease inhibitors) or receptor interactions due to conformational rigidity .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

Diastereoselectivity is achieved through:

  • Steric and electronic effects : Bulky substituents on the cyclopropane precursor direct nucleophile addition to the less hindered face .
  • Chiral auxiliaries : Enantiopure catalysts (e.g., Rh2_2(OAc)4_4) induce asymmetry during cyclopropanation .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states, favoring specific stereoisomers . Post-synthesis, HPLC or chiral GC separates enantiomers, while NOESY NMR confirms spatial arrangements .

Q. What computational methods are employed to predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations assess:

  • Ring strain energy : Cyclopropane’s ~27 kcal/mol strain impacts reactivity .
  • Transition states : Activation barriers for nucleophilic additions or ring-opening reactions are modeled .
  • Electrostatic potential maps : Predict regioselectivity in electrophilic attacks . Software like Gaussian or ORCA integrates spectroscopic data to validate computational models .

Q. How do researchers resolve contradictions in biological activity data for cyclopropane derivatives?

Contradictions arise from:

  • Batch variability : Impurities in synthesis alter bioactivity; HPLC-MS ensures batch consistency .
  • Assay conditions : pH, temperature, or solvent effects modulate enzyme inhibition. Dose-response curves under standardized protocols (e.g., IC50_{50} assays) clarify efficacy .
  • Epimerization : Stereochemical instability during storage may invert activity. Chiral stability studies (via circular dichroism) identify degradation pathways .

Q. What strategies are used to design derivatives of this compound with enhanced metabolic stability?

  • Isosteric replacement : Substituting ester groups with amides or carbamates reduces hydrolysis by esterases .
  • Deuterium labeling : Replacing hydrogen with deuterium at vulnerable positions slows CYP450-mediated metabolism .
  • Prodrug approaches : Masking carboxylates as tert-butyl esters improves bioavailability . In vitro microsomal assays and pharmacokinetic profiling in model organisms validate modifications .

Methodological Considerations

  • Experimental design : Use fractional factorial designs to screen multiple variables (e.g., solvent, catalyst, temperature) in synthesis .
  • Data validation : Cross-reference crystallographic data (CCDC entries) with computational models to confirm structural assignments .
  • Ethical compliance : Adhere to safety protocols (e.g., PPE, fume hoods) when handling reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.